molecular formula C12H12O3 B2966589 Methyl 4-acetylcubane-1-carboxylate CAS No. 246854-75-1

Methyl 4-acetylcubane-1-carboxylate

Cat. No.: B2966589
CAS No.: 246854-75-1
M. Wt: 204.225
InChI Key: VFXNIKXSKACVMI-PTMIQVEGSA-N
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Description

Methyl 4-acetylcubane-1-carboxylate is a chemical compound that belongs to the cubane family Cubanes are a class of hydrocarbons with a unique cubic structure, which imparts interesting chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetylcubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the acetylation of cubane-1-carboxylate using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetylcubane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cubane derivatives.

Scientific Research Applications

Methyl 4-acetylcubane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex cubane derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential applications in drug discovery and development due to its stability and reactivity. It can be used to design novel pharmaceuticals with improved properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of diseases where stability and specific reactivity are crucial.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 4-acetylcubane-1-carboxylate depends on its specific application. In chemical reactions, its cubic structure allows for unique interactions with reagents, leading to distinct reaction pathways. In biological systems, it may interact with molecular targets through its functional groups, influencing various biochemical pathways.

Comparison with Similar Compounds

    Cubane-1-carboxylate: A precursor in the synthesis of Methyl 4-acetylcubane-1-carboxylate.

    Methyl cubane-1-carboxylate: Another derivative of cubane with different functional groups.

    4-acetylcubane: A compound with similar acetyl functionality but lacking the carboxylate group.

Uniqueness: this compound is unique due to the presence of both acetyl and carboxylate groups on the cubane structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-acetylcubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3(13)11-4-7-5(11)9-6(11)8(4)12(7,9)10(14)15-2/h4-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXNIKXSKACVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C3C4C1C5C2C3C45C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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